5-Fluoro-3-(3-oxycyclopentyl)indole
Overview
Description
5-Fluoro-3-(3-oxycyclopentyl)indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in cell biology .
Preparation Methods
The synthesis of 5-Fluoro-3-(3-oxycyclopentyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
5-Fluoro-3-(3-oxycyclopentyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
5-Fluoro-3-(3-oxycyclopentyl)indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-oxycyclopentyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
5-Fluoro-3-(3-oxycyclopentyl)indole can be compared with other indole derivatives such as:
5-Fluoroindole: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
3-(3-Oxycyclopentyl)indole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
Indole-3-carboxylic acid: A common oxidation product of indole derivatives, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)12(7-15-13)8-1-3-10(16)5-8/h2,4,6-8,15H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNCXVUOXLHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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